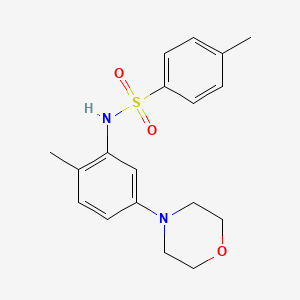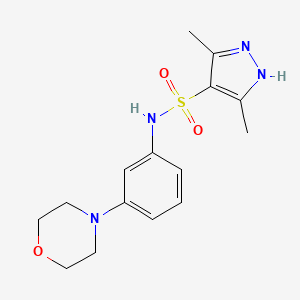
4-methyl-N-(2-methyl-5-morpholin-4-ylphenyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-N-(2-methyl-5-morpholin-4-ylphenyl)benzenesulfonamide, also known as Methylthioninium chloride or Methylene Blue, is a synthetic organic compound that has been used for various purposes in scientific research. It is a dye that has been used in histology, microbiology, and parasitology for staining purposes. In recent years, it has gained attention for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
作用機序
The mechanism of action of Methylene Blue in the treatment of neurodegenerative diseases is not fully understood. However, it is believed to work by increasing mitochondrial function and reducing oxidative stress. It has also been shown to inhibit the aggregation of amyloid-beta and tau proteins, which are characteristic of Alzheimer's disease.
Biochemical and Physiological Effects:
Methylene Blue has been shown to have a number of biochemical and physiological effects. It has been shown to increase mitochondrial function and reduce oxidative stress in cells. In addition, it has been shown to inhibit the aggregation of amyloid-beta and tau proteins, which are characteristic of Alzheimer's disease. Methylene Blue has also been shown to have an effect on the cardiovascular system, causing vasodilation and reducing blood pressure.
実験室実験の利点と制限
Methylene Blue has a number of advantages for lab experiments. It is relatively inexpensive and easy to obtain. It is also stable and has a long shelf life. However, there are some limitations to its use. Methylene Blue can be toxic at high concentrations, and its effects can be variable depending on the cell type and experimental conditions.
将来の方向性
There are a number of future directions for the use of Methylene Blue in scientific research. It is being investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, it is being investigated for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells. Finally, it is being investigated for its potential use as a diagnostic tool, as it has been shown to bind to certain proteins that are characteristic of certain diseases.
合成法
Methylene Blue can be synthesized through a series of chemical reactions. The starting material is N,N-dimethylaniline, which is reacted with nitrous acid to form N,N-dimethyl-4-nitrosoaniline. This compound is then reduced with zinc dust to form N,N-dimethyl-4-aminophenol. The final step involves the reaction of N,N-dimethyl-4-aminophenol with 4-methylbenzenesulfonyl chloride to form Methylene Blue.
科学的研究の応用
Methylene Blue has been used in a variety of scientific research applications. It has been used as a dye in histology, microbiology, and parasitology for staining purposes. In addition, it has been used as an indicator in redox titrations. More recently, Methylene Blue has gained attention for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
4-methyl-N-(2-methyl-5-morpholin-4-ylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-14-3-7-17(8-4-14)24(21,22)19-18-13-16(6-5-15(18)2)20-9-11-23-12-10-20/h3-8,13,19H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCHNGOUFWOXGRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)N3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-(2-methyl-5-morpholin-4-ylphenyl)benzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-phenyl-1-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)piperidin-1-yl]butan-1-one](/img/structure/B6638580.png)

![N-[1-(4-chlorophenyl)cyclobutyl]-1,5-dimethylpyrazole-4-carboxamide](/img/structure/B6638605.png)
![3-[(4-Phenylpiperazin-1-yl)methyl]pyrrolidin-3-ol](/img/structure/B6638606.png)

![Methyl 4-[(2,5-dimethylphenyl)sulfonylamino]-1,5-dimethylpyrazole-3-carboxylate](/img/structure/B6638621.png)

![5-[1-(4,6-Dimethylpyrimidin-2-yl)pyrrolidin-2-yl]-3-methyl-1,2,4-oxadiazole](/img/structure/B6638629.png)
![1-[4-[3-(Hydroxymethyl)piperidin-1-yl]sulfonylphenyl]pyrrolidin-2-one](/img/structure/B6638630.png)
![2-[(E)-[4-[(4-bromophenyl)methoxy]-3-methoxyphenyl]methylideneamino]guanidine](/img/structure/B6638647.png)
![3-methyl-2-oxo-N-[(2S)-1-oxo-1-pyrrolidin-1-ylpropan-2-yl]-1,3-benzoxazole-6-sulfonamide](/img/structure/B6638649.png)
